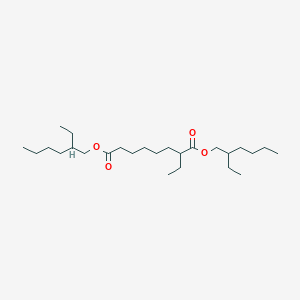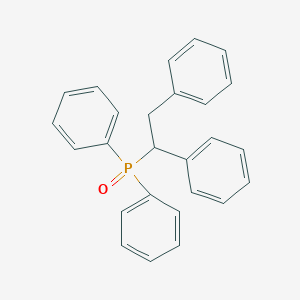
4,7-Diphenyl-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Diphenyl-2,1,3-benzoxadiazole is a heterocyclic compound that has garnered significant interest due to its unique structural and photophysical properties. This compound is characterized by a benzoxadiazole core substituted with phenyl groups at the 4 and 7 positions. It is known for its strong electron-withdrawing ability and high fluorescence quantum yield, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Diphenyl-2,1,3-benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitroaniline with benzoyl chloride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4,7-Diphenyl-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include quinoxaline derivatives, amine derivatives, and various substituted benzoxadiazoles .
Scientific Research Applications
4,7-Diphenyl-2,1,3-benzoxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a fluorescent probe for detecting biological molecules.
Mechanism of Action
The mechanism by which 4,7-Diphenyl-2,1,3-benzoxadiazole exerts its effects is primarily through its strong electron-withdrawing ability and fluorescence. The compound interacts with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can lead to changes in the conformation and function of the target molecules, which can be detected through changes in fluorescence intensity and wavelength .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: Similar in structure but contains sulfur instead of oxygen. Known for its strong electron-withdrawing properties and use in electronic materials.
2,1,3-Benzoxadiazole: Similar core structure but without the phenyl substitutions.
Uniqueness: 4,7-Diphenyl-2,1,3-benzoxadiazole is unique due to its high fluorescence quantum yield and strong electron-withdrawing ability, which make it particularly valuable in applications requiring high sensitivity and specificity .
Properties
CAS No. |
6625-34-9 |
|---|---|
Molecular Formula |
C18H12N2O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
4,7-diphenyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C18H12N2O/c1-3-7-13(8-4-1)15-11-12-16(14-9-5-2-6-10-14)18-17(15)19-21-20-18/h1-12H |
InChI Key |
TUXNZILAFVLZFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=NON=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)



![2,3-Dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14741880.png)
![Tricyclo[3.2.0.0~2,7~]hept-3-ene](/img/structure/B14741882.png)




